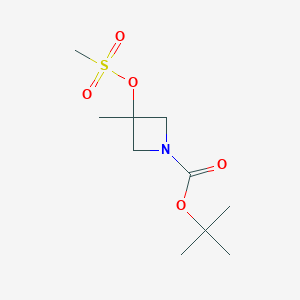
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate is a compound that features a tert-butyl group, a methanesulfonyloxy group, and an azetidine ring
Preparation Methods
One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the cleavage of the C–CN bond and the formation of the C–O bond under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using appropriate reducing agents.
Substitution: The methanesulfonyloxy group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe in NMR studies, allowing researchers to analyze the structure and dynamics of large biomolecular assemblies . The methanesulfonyloxy group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate can be compared with other compounds that feature tert-butyl groups and azetidine rings. Similar compounds include:
Tert-butyl 3-hydroxy-5-methoxyisonicotinate: This compound also contains a tert-butyl group and is used in various chemical applications.
Tert-butyl 3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate: This compound is unique due to the presence of both the methanesulfonyloxy group and the azetidine ring, which confer specific reactivity and stability.
Properties
CAS No. |
1638763-39-9 |
|---|---|
Molecular Formula |
C10H19NO5S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
tert-butyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)15-8(12)11-6-10(4,7-11)16-17(5,13)14/h6-7H2,1-5H3 |
InChI Key |
IOICSBLBFGAEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



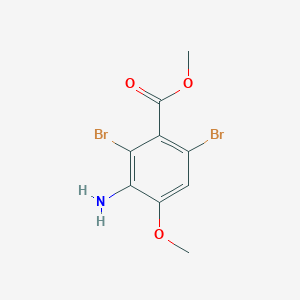
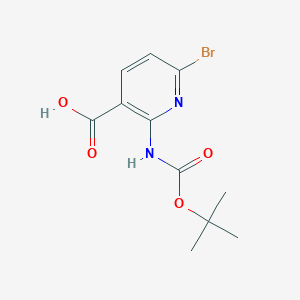
![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)
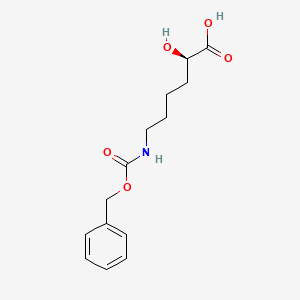
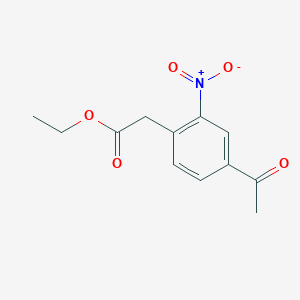
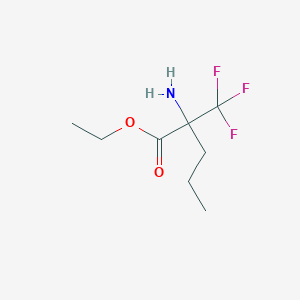
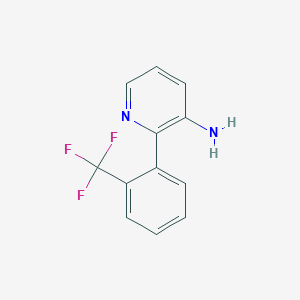

![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
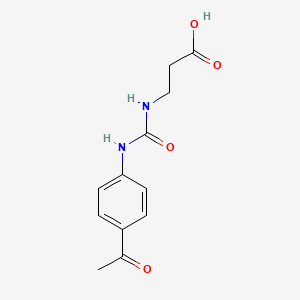
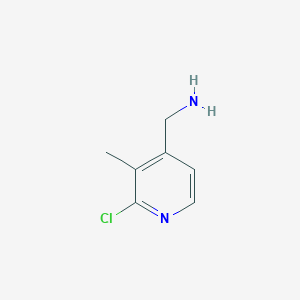
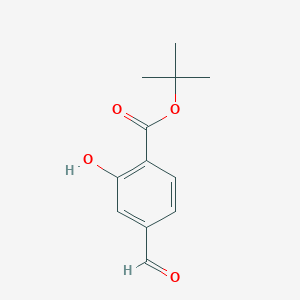
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
